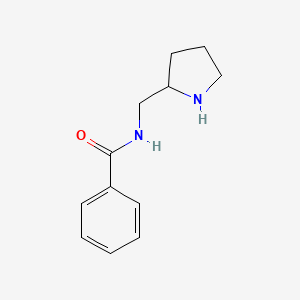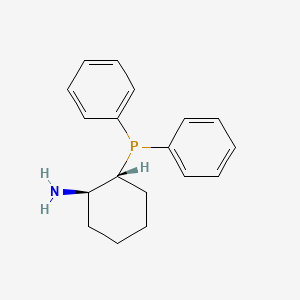
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” is a chemical compound with the molecular formula C18H22NP . It is a type of phosphine ligand, which are commonly used in various types of coupling reactions .
Molecular Structure Analysis
The molecular structure of “(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” consists of a cyclohexanamine ring with a diphenylphosphino group attached . The exact mass of the molecule is 283.148987 Da .
Chemical Reactions Analysis
As a phosphine ligand, “(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” can participate in various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . These reactions are commonly used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.
Physical And Chemical Properties Analysis
“(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” is a solid compound . It is insoluble in water . The compound has a molecular weight of 283.3 g/mol . Its exact mass is 283.148987 Da and its monoisotopic mass is also 283.148987 Da .
Applications De Recherche Scientifique
Palladium(II) Complexes in Catalytic Activity
Chiral 1,2-diiminophosphoranes derived from (1R,2R)-1,2-diaminocyclohexane have shown significant potential in the synthesis and structural characterization of Palladium(II) complexes. These complexes exhibit catalytic activity for allylic alkylation, showcasing the versatility of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine in enhancing reaction selectivity and efficiency (Sauthier et al., 2000).
Asymmetric Allylic Alkylation
The compound has been used in the synthesis of heterocyclic Trost's ligands, which are then applied in asymmetric allylic alkylation. These ligands, derived from (1R,2R)-1,2-diaminocyclohexane, facilitate palladium-catalyzed alkylation with varied enantioselectivities, highlighting its role in asymmetric synthesis (Sinou et al., 2004).
Ruthenium Complexes for Asymmetric Hydrogenation
Ruthenium complexes utilizing chiral diphosphinite ligands with (1R,2R)-2-(Diphenylphosphino)cyclohexanamine backbones have been developed for asymmetric hydrogenation reactions. These complexes demonstrate the compound's capacity to induce chirality and enhance reaction outcomes in the hydrogenation of ketones (Clark et al., 2010).
Enhancement of Circular Dichroism
The compound has been part of studies involving the enhancement of bisignate circular dichroism in metal-organic frameworks. These studies illustrate the potential of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine in creating chiral environments for optical applications, showcasing its utility beyond catalysis into materials science (Brahma et al., 2014).
Chiral Ligands in Asymmetric Catalysis
The compound's derivatives have been explored as chiral ligands in various asymmetric catalytic processes. This includes the silver(I)-promoted enantioselective allylation of aldehydes, where chiral diphenylthiophosphoramides derived from (1R,2R)-1,2-diaminocyclohexane were used. These studies underscore the compound's adaptability in developing new catalytic systems with enhanced enantioselectivity (Shi & Sui, 2000).
Propriétés
IUPAC Name |
(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATLZEHZPXYMFE-QZTJIDSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457456 |
Source


|
| Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |
CAS RN |
452304-59-5 |
Source


|
| Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

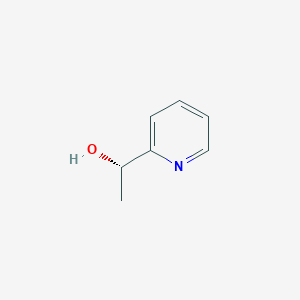
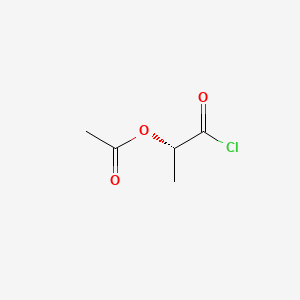
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
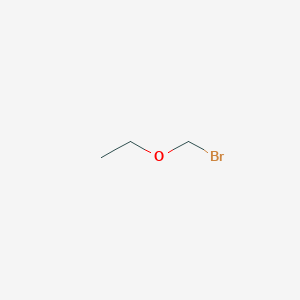
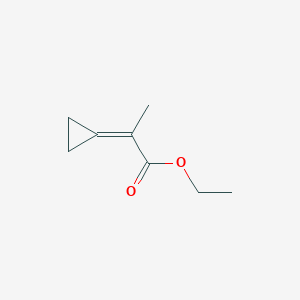
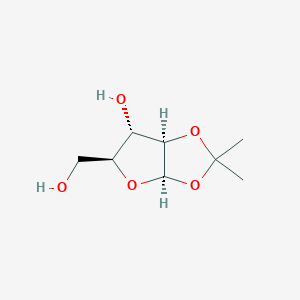



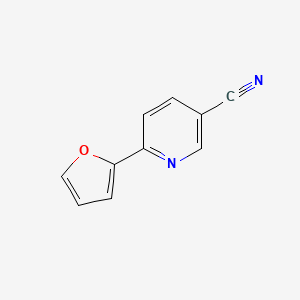
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)
